molecular formula C9H9FO3 B6323202 2-Fluoro-6-methoxy-3-methylbenzoic acid CAS No. 1427433-05-3

2-Fluoro-6-methoxy-3-methylbenzoic acid

Cat. No.: B6323202
CAS No.: 1427433-05-3
M. Wt: 184.16 g/mol
InChI Key: RVXOWRPVJWQUDE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-3-methylbenzoic acid is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as a benziodoxole derivative . This reaction typically requires the use of a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst such as Kryptofix 2.2.2 in acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, where the methoxy and methyl groups are introduced through controlled reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-methoxy-3-methylbenzoic acid is unique due to the presence of both a methoxy and a methyl group, which can influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-6-methoxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXOWRPVJWQUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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